V-9302

Glutamine metabolism ASCT2/SLC1A5 Cancer metabolism

V-9302 is the definitive ASCT2/SLC1A5 inhibitor for glutamine metabolism research. It delivers 100-fold greater potency (IC50 9.6 µM) than GPNA (IC50 ~1000 µM) with defined selectivity over ASCT1, eliminating confounding off-target effects. Validated in NSCLC, colorectal, breast, and head and neck squamous cell carcinoma models, V-9302 attenuates mTOR/p70S6K signaling and demonstrates antitumor and antifibrotic activity. Choose ≥98% purity V-9302 for reliable, reproducible target validation data. Available mg to gram scale.

Molecular Formula C34H38N2O4
Molecular Weight 538.69
CAS No. 1855871-76-9
Cat. No. B611616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameV-9302
CAS1855871-76-9
SynonymsV-9302;  V9302;  V 9302
Molecular FormulaC34H38N2O4
Molecular Weight538.69
Structural Identifiers
SMILESCC1=CC(=CC=C1)COC2=CC=CC=C2CN(CCC(C(=O)O)N)CC3=CC=CC=C3OCC4=CC=CC(=C4)C
InChIInChI=1S/C34H38N2O4/c1-25-9-7-11-27(19-25)23-39-32-15-5-3-13-29(32)21-36(18-17-31(35)34(37)38)22-30-14-4-6-16-33(30)40-24-28-12-8-10-26(2)20-28/h3-16,19-20,31H,17-18,21-24,35H2,1-2H3,(H,37,38)/t31-/m0/s1
InChIKeyYGKNVAAMULVFNN-HKBQPEDESA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





V-9302 (CAS 1855871-76-9) for ASCT2/SLC1A5 Glutamine Transport Inhibition Research


V-9302 is a competitive small molecule antagonist of transmembrane glutamine flux that selectively targets the alanine-serine-cysteine transporter 2 (ASCT2/SLC1A5) [1]. It inhibits ASCT2-mediated glutamine uptake with an IC50 of 9.6 µM in human HEK-293 cells . As a first-in-class pharmacological inhibitor of glutamine transport, V-9302 has demonstrated preclinical antitumor activity across multiple cancer models, including non-small cell lung cancer (NSCLC) [2], colorectal cancer [1], breast cancer [3], and head and neck squamous cell carcinoma [4], making it a foundational tool compound for studying ASCT2-dependent glutamine metabolism in oncology and fibrotic diseases [5].

V-9302 Selection Rationale: Why Generic ASCT2 Inhibitor Substitution Is Not Equivalent


Not all ASCT2/SLC1A5 inhibitors are interchangeable. Early-generation inhibitors like GPNA (γ-L-glutamyl-p-nitroanilide) exhibit poor potency (IC50 ~1000 µM) and lack selectivity, often affecting other neutral amino acid transport systems [1]. V-9302, in contrast, offers a 100-fold improvement in target engagement potency and a defined selectivity window against the closely related ASCT1 transporter . Furthermore, salt forms such as V-9302 hydrochloride, while bioequivalent in vitro, differ in physicochemical properties (e.g., solubility, hygroscopicity) that impact formulation and long-term storage stability . The choice of V-9302 over analogs is therefore justified by its validated, quantitative superiority in potency, selectivity, and well-characterized in vivo pharmacology [2].

V-9302 Quantitative Evidence: Head-to-Head Potency, Selectivity, and In Vivo Pharmacology


100-Fold Potency Improvement Over GPNA in ASCT2-Mediated Glutamine Uptake Inhibition

V-9302 inhibits ASCT2-mediated glutamine uptake with an IC50 of 9.6 µM in HEK-293 cells, representing a 100-fold improvement in potency compared to the earlier-generation ASCT2 inhibitor GPNA (γ-L-glutamyl-p-nitroanilide), which exhibits an IC50 of approximately 1000 µM in the same cellular context [1]. This quantitative advantage translates directly to more effective target engagement at clinically achievable concentrations.

Glutamine metabolism ASCT2/SLC1A5 Cancer metabolism

Selective Targeting of ASCT2 Over ASCT1 Confirms On-Target Specificity

V-9302 selectively inhibits the alanine-serine-cysteine transporter 2 (ASCT2/SLC1A5) without affecting the closely related ASCT1 (SLC1A4) transporter . This selectivity is a critical differentiator from less specific glutamine metabolism inhibitors that may concurrently target multiple amino acid transport systems, such as GPNA, which has been reported to also inhibit the system L neutral amino acid transporter [1]. The lack of ASCT1 inhibition ensures that the observed biological effects can be confidently attributed to ASCT2 blockade.

Transporter selectivity ASCT2 ASCT1 SLC1A5

In Vivo Tumor Growth Inhibition in Colorectal and Lung Cancer Xenograft Models

Daily intraperitoneal administration of V-9302 at 75 mg/kg significantly suppressed tumor growth in multiple xenograft models. In HCT-116 colorectal cancer xenografts, V-9302 reduced tumor volume by approximately 50% after a 21-day treatment regimen compared to vehicle control (p < 0.05) [1]. Similar efficacy was observed in HT29 colorectal cancer xenografts and in a patient-derived xenograft (PDX) model bearing KRAS G12V, p53 R248Q, and PTEN L140Y mutations [1]. In non-small cell lung cancer (NSCLC) PC-9 xenografts, V-9302 also demonstrated significant tumor growth inhibition without detectable visceral toxicity [2].

Xenograft model Tumor growth inhibition In vivo efficacy

Pharmacokinetic Profile: Plasma Half-Life of Approximately 6 Hours and Sustained Glutamine Elevation

In healthy mice, V-9302 achieved a steady-state plasma concentration within 4 hours following a single acute dose, with a plasma half-life of approximately 6 hours [1]. Pharmacodynamic engagement was confirmed by a nearly 50% increase in plasma glutamine levels 4 hours post-administration, indicative of systemic ASCT2 blockade [1]. This pharmacokinetic/pharmacodynamic (PK/PD) relationship is superior to that of earlier ASCT2 inhibitors like GPNA, for which in vivo PK data are either lacking or unfavorable due to poor bioavailability and rapid clearance.

Pharmacokinetics Half-life Plasma glutamine

V-9302 Application Scenarios: Preclinical Oncology, Fibrosis Research, and Metabolic Studies


Validation of ASCT2/SLC1A5 as a Therapeutic Target in Glutamine-Addicted Cancers

V-9302 is the definitive small molecule tool for interrogating ASCT2 dependency in cancer cell lines and xenograft models [1]. Its 100-fold greater potency over GPNA enables robust target inhibition at achievable concentrations, and its selectivity over ASCT1 minimizes confounding off-target effects [2]. Researchers investigating glutamine metabolism in NSCLC, colorectal cancer, breast cancer, and head and neck squamous cell carcinoma should prioritize V-9302 to generate reliable, reproducible target validation data [3].

Investigating Glutamine Transport Blockade in Fibrotic Disease Models

V-9302 has emerged as the first pharmacological tool to demonstrate that ASCT2-dependent glutamine transport blockade attenuates fibrosis [4]. In a bleomycin-induced mouse model of pulmonary fibrosis, V-9302 shifted fibroblast transcriptional profiles from profibrotic to fibrosis-resolving [4]. For researchers studying idiopathic pulmonary fibrosis (IPF) or other fibroproliferative disorders, V-9302 offers a validated, literature-supported approach to explore metabolic interventions [4].

Mechanistic Studies of mTOR Pathway Suppression via Glutamine Deprivation

V-9302 consistently reduces mTOR activity and downstream p70S6K phosphorylation across multiple cancer cell types, including NSCLC, colorectal cancer, and breast cancer [1][3]. This mechanism is directly linked to glutamine transport inhibition, as evidenced by restoration of mTOR signaling upon glutamine supplementation. V-9302 is the preferred tool compound for dissecting the specific contribution of ASCT2-mediated glutamine uptake to mTOR pathway activation, compared to glutaminase inhibitors (e.g., CB-839) that act downstream of transport [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for V-9302

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.